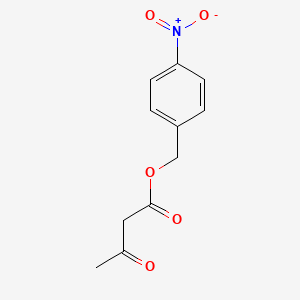

4-Nitrobenzyl acetoacetate

Descripción

Historical Context and Significance of β-Ketoesters in Organic Synthesis

β-Ketoesters are a class of organic compounds that have long been recognized as essential building blocks in synthetic organic chemistry. researchgate.net Their structure, which contains both a ketone and an ester functional group separated by a single methylene (B1212753) group, allows them to act as both electrophiles (at the carbonyl carbons) and nucleophiles (at the α-carbon after deprotonation). researchgate.netrsc.org This dual reactivity makes them exceptionally versatile intermediates for constructing complex molecular architectures. fiveable.me

The significance of β-ketoesters stems from their participation in a wide array of carbon-carbon bond-forming reactions. The Claisen condensation, a fundamental reaction discovered in the late 19th century, is a key method for synthesizing β-ketoesters by reacting two ester molecules. fiveable.me A variation of this, the Dieckmann condensation, is an intramolecular reaction used to form cyclic β-ketoesters. fiveable.me

These compounds are crucial starting materials in the synthesis of a diverse range of products, including pharmaceuticals and other biologically active molecules. researchgate.netrsc.org The ability to easily introduce and then further functionalize the β-ketoester moiety has cemented its place as a cornerstone in the toolkit of synthetic organic chemists. fiveable.mefiveable.me

Strategic Importance of the Nitrobenzyl Moiety in Chemical Transformations

The nitrobenzyl group, particularly the 4-nitrobenzyl (or p-nitrobenzyl) variant, is a strategically important functional group in organic synthesis, primarily serving as a protecting group. ketonepharma.com Protecting groups are used to temporarily mask a reactive functional group within a molecule, allowing chemical transformations to be performed on other parts of the molecule without interference. nih.gov

The effectiveness of the 4-nitrobenzyl group stems from several key features:

Stability : 4-Nitrobenzyl esters are stable, often crystalline, compounds that can withstand a variety of reaction conditions. tandfonline.com

Electron-Withdrawing Nature : The nitro group (-NO2) is a strong electron-withdrawing group. ketonepharma.comontosight.ai This property influences the reactivity of the benzyl (B1604629) portion of the molecule, making the benzylic position more susceptible to certain reactions. ketonepharma.com

Cleavage : The protecting group can be removed under specific and often mild conditions, which is crucial for the successful synthesis of complex molecules. ketonepharma.comnih.gov Cleavage can be achieved through various methods, including:

Reduction : The nitro group can be reduced to an amino group, which makes the resulting aminobenzyl ester labile. tandfonline.com Reagents like sodium dithionite (B78146) can be used for this purpose. tandfonline.com

Photolysis : The 2-nitrobenzyl group, a related isomer, is a well-known photoremovable protecting group, which can be cleaved by irradiation with light. acs.orgorganic-chemistry.org This method is particularly useful in biological systems where chemical removal might not be feasible. organic-chemistry.org

Basic Hydrolysis : In some cases, o- and p-nitrobenzyl groups can be removed using aqueous sodium hydroxide (B78521), a process that is believed to involve oxidation at the benzylic position. nih.govcaltech.edu

This ability to be selectively introduced and removed makes the nitrobenzyl group a valuable tool for chemists, especially in the multi-step synthesis of pharmaceuticals and other complex organic targets. ketonepharma.comnih.gov

Overview of Current Research Trajectories Involving 4-Nitrobenzyl Acetoacetate (B1235776)

Current research involving 4-Nitrobenzyl acetoacetate leverages the combined functionalities of its β-ketoester and nitrobenzyl components. It is primarily utilized as a versatile intermediate in several areas of chemical and biochemical research.

Organic Synthesis : The compound serves as a valuable building block for introducing a protected acetoacetate group into molecules. smolecule.com This allows for the construction of more complex structures, with the 4-nitrobenzyl ester acting as a stable protecting group that can be cleaved under relatively mild conditions when desired. smolecule.com It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. smolecule.com For instance, a related compound, 4-Nitrobenzyl diazoacetoacetate, is used as an intermediate for the antibiotic Imipenem. cphi-online.com

Biochemical Research : this compound is employed in enzyme studies. smolecule.com Its structure makes it a suitable substrate for certain enzymes, such as p-nitrobenzyl esterase from Bacillus subtilis, which specifically hydrolyzes acetoacetate esters. smolecule.com This allows researchers to study enzyme kinetics, inhibition, and other interactions.

Medicinal Chemistry : Derivatives of this compound are being explored for their potential therapeutic properties. smolecule.com Studies have investigated its derivatives for antibacterial and antifungal activities. smolecule.com Furthermore, research has indicated that the parent compound itself may possess anti-leukemic activity, showing cytotoxicity towards leukemia HL-60 cells in vitro, and it has also been shown to block L-type calcium channels, suggesting potential research applications related to cardiovascular conditions. smolecule.com

The unique reactivity conferred by the presence of both the nitro group and the acetoacetate moiety distinguishes this compound from similar compounds and drives its continued exploration in synthetic and medicinal chemistry. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-8(13)6-11(14)17-7-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPGVCMZXFBYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375411 | |

| Record name | (4-nitrophenyl)methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61312-84-3 | |

| Record name | Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61312-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-nitrophenyl)methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrobenzyl Acetoacetate and Analogues

Established Synthetic Pathways for 4-Nitrobenzyl Acetoacetate (B1235776) Esterification

The primary method for synthesizing 4-nitrobenzyl acetoacetate involves the transesterification of a more common acetoacetate ester, such as ethyl acetoacetate, with 4-nitrobenzyl alcohol.

A well-documented procedure involves heating a mixture of ethyl acetoacetate and 4-nitrobenzyl alcohol in a suitable solvent, such as toluene. The reaction proceeds by slowly distilling the solvent to remove the ethanol byproduct, which drives the equilibrium towards the formation of the desired product. After an extended reaction time, typically around 15 hours, the crude product is obtained upon cooling and removal of the solvent. Crystallization from a solvent like diethyl ether yields this compound as an off-white solid. This method has been reported to achieve a yield of approximately 76.6%. prepchem.com

The reaction can be summarized as follows:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

| Ethyl acetoacetate | 4-Nitrobenzyl alcohol | Toluene | Slow distillation over 15 hours | 76.6% |

Another approach to esterification involves the reaction of p-nitrobenzyl alcohol with acetic anhydride to form p-nitrobenzyl acetate (B1210297), which can then undergo further reactions to yield the target compound. Additionally, the use of catalysts can significantly improve reaction times and efficiency. For instance, aluminum trichloride (AlCl₃) has been employed as a transesterification catalyst, reducing the reaction time from 18 hours to 4-6 hours. google.com

Synthesis of Related Nitrobenzyl Acetoacetate Derivatives

The versatile structure of acetoacetate esters allows for the synthesis of a wide range of derivatives, including those containing diazo and phenylhydrazone functionalities.

A key derivative is p-nitrobenzyl 2-diazoacetoacetate. Its synthesis can be achieved from p-nitrobenzyl acetoacetate using a diazo transfer reaction. A method has been developed that utilizes inexpensive reagents like sodium azide and mesyl chloride as the diazo reagent in an aqueous acetone solution, which avoids the need for a phase-transfer catalyst. google.com

The general synthesis of diazoacetates often starts from the corresponding amino acid ester. For example, ethyl diazoacetate can be prepared by the reaction of glycine ethyl ester with sodium nitrite in an aqueous buffer. wikipedia.orgnih.gov This diazotization reaction is typically carried out in a biphasic system to separate the potentially explosive diazo compound as it is formed. nih.gov

| Starting Material | Reagents | Product |

| p-Nitrobenzyl acetoacetate | Sodium azide, Mesyl chloride | p-Nitrobenzyl 2-diazoacetoacetate |

| Glycine ethyl ester | Sodium nitrite, Sodium acetate | Ethyl diazoacetate |

Synthesis of Phenylhydrazone and Other Nitrogen-Containing Derivatives from Acetoacetate Esters

Phenylhydrazone derivatives of acetoacetate esters are synthesized through the condensation reaction of the β-ketoester with a substituted phenylhydrazine. The reaction typically involves diazotization of an appropriate aniline with sodium nitrite and hydrochloric acid, followed by the addition of ethyl acetoacetate and sodium acetate at a low temperature (below 5°C). nih.gov This reaction, known as the Japp-Klingemann reaction, is a versatile method for creating aryl hydrazones from β-keto esters.

Several novel ethyl acetoacetate phenylhydrazone derivatives have been synthesized and characterized, with yields ranging from 55% to 72%. nih.gov These compounds are of interest for their potential biological activities. The synthesis of phenylhydrazone derivatives can also be catalyzed by a few drops of acetic acid in a solvent like anhydrous ethanol, with the reaction mixture stirred at an elevated temperature. nih.gov

| Aniline Derivative | Product | Yield |

| Aniline | Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate | 70% |

| 4-Bromoaniline | Ethyl 2-(2-(4-bromophenyl)hydrazono)-3-oxobutanoate | 72% |

| 3,4-Dichloroaniline | Ethyl 2-(2-(3,4-dichlorophenyl)hydrazono)-3-oxobutanoate | 58% |

| 4-Methylaniline | Ethyl 2-(2-(p-tolyl)hydrazono)-3-oxobutanoate | 55% |

Furthermore, the reaction of phenylhydrazoethyl acetoacetate with other reagents, such as cyanoacetyl hydrazine (B178648), can lead to the formation of more complex heterocyclic structures like pyridazine and pyrazole (B372694) derivatives. fortunejournals.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. In the context of this compound synthesis, this includes the use of microwave assistance and advanced catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced use of solvents. acs.org Microwave irradiation has been successfully applied to the transesterification of acetoacetates under solvent-free conditions. sci-hub.se For example, the synthesis of fatty acetoacetates from fatty alcohols and ethyl acetoacetate has been achieved in 13 minutes at 120°C under microwave irradiation, a significant improvement over the 6 hours required with conventional heating. sci-hub.se

Enzymatic synthesis of geraniol esters via transesterification with methyl acetoacetate has also been optimized using microwave assistance. In a solvent-free system using Lipozyme 435, a 95% conversion was achieved in 30 minutes. nih.gov These examples demonstrate the potential of microwave-assisted protocols for the efficient and sustainable synthesis of acetoacetate esters, a methodology that could be adapted for this compound.

| Method | Catalyst | Conditions | Time | Conversion/Yield |

| Microwave | Sulfamic acid | 120°C, 300 W | 13 min | High yields |

| Microwave | Lipozyme 435 | 70°C | 30 min | 95% conversion |

Catalyst-Mediated Reactions, Including Heterogeneous and Magnetic Catalysts

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In reactions involving acetoacetate esters, various catalysts have been explored. For the synthesis of bis-pyrazol-5-ols, a condensation reaction involving phenylhydrazine, ethyl acetoacetate, and an aldehyde, a reusable cage-like CuFe₂O₄ hollow nanostructure has been used as a heterogeneous catalyst. researchgate.net

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases and esterases are capable of catalyzing the transesterification of acetoacetate esters in non-aqueous solvents, which prevents the hydrolysis of the ester starting material. google.comgoogle.com This method allows for the synthesis of various acetoacetate ester derivatives under mild conditions. google.com The use of such biocatalysts aligns with the principles of green chemistry by offering high selectivity and reducing the generation of hazardous waste.

Development of Solvent-Free and Aqueous Medium Reaction Conditions

The pursuit of environmentally benign chemical processes has led to the exploration of synthetic methods that minimize or eliminate the use of volatile organic solvents. In the context of β-keto ester synthesis, such as for this compound, significant developments have focused on solvent-free and aqueous reaction media, aligning with the principles of green chemistry.

One of the most promising solvent-free approaches for synthesizing β-keto esters is through enzyme-catalyzed transesterification. Lipases, particularly Candida antarctica Lipase B (CALB), have been identified as highly effective catalysts for this transformation. This methodology allows for the acylation of various alcohols, including aliphatic and benzylic types, under mild, solvent-free conditions. google.com The process typically involves reacting an alcohol with an acyl donor β-keto ester in the presence of a catalytic amount of lipase. google.com This enzymatic approach is noted for its high chemoselectivity and often results in high yields (>90%) of the desired β-keto ester product. google.com The use of vacuum to remove the alcohol byproduct can further drive the reaction to completion. While this represents a general and powerful route for producing β-keto esters, specific documented applications for the synthesis of this compound using this method are not extensively detailed in the literature.

The development of reactions in aqueous media or under solvent-free conditions for analogous reactions, such as the Pechmann condensation for coumarin synthesis from β-keto esters, further underscores the viability of these green approaches. researchgate.net Such methods not only reduce environmental impact by avoiding hazardous solvents but also can simplify product purification. wjpmr.com For instance, performing reactions by grinding solid reagents together or using microwave irradiation without a solvent are established green techniques that can lead to higher yields and shorter reaction times compared to conventional methods. wjpmr.com

Optimization of Reaction Parameters for Enhanced Chemical Yield and Stereoselectivity

Optimizing reaction parameters is crucial for maximizing the efficiency and cost-effectiveness of synthesizing this compound. Key parameters that are often adjusted include temperature, reaction time, catalyst choice, and reactant stoichiometry.

A conventional method for synthesizing this compound involves the transesterification of ethyl acetoacetate with p-nitrobenzyl alcohol in a high-boiling solvent like toluene. prepchem.com In a typical procedure, a mixture of the reactants is heated, and the ethanol byproduct is removed by distillation over several hours to drive the equilibrium toward the product. This method has been reported to yield this compound in approximately 76.6% yield after a reaction time of 15 hours. prepchem.com

Significant improvements in reaction efficiency have been achieved through catalytic optimization. The introduction of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), has been shown to dramatically accelerate the transesterification process. In a patented procedure for a related synthesis, the use of AlCl₃ as a catalyst in toluene reduced the required reaction time for the formation of this compound from 18 hours (as reported in prior documents) to just 4-6 hours. google.com This demonstrates a clear enhancement in reaction rate, a key aspect of process optimization.

| Method | Catalyst | Solvent | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Thermal Distillation | None | Toluene | 15 hours | 76.6% |

| Catalytic | Aluminum Trichloride (AlCl₃) | Toluene | 4-6 hours | Not specified, but significantly faster |

In addition to chemical yield, achieving high stereoselectivity is critical when chiral centers are present or created. While this compound itself is achiral, its synthesis can be part of a stereoselective process. For instance, lipase-catalyzed transesterification under solvent-free conditions offers a route to optically active β-keto esters. google.com This is achieved by using the enzyme to resolve a racemic secondary alcohol. The lipase, such as CALB, selectively catalyzes the transesterification of one enantiomer of the alcohol, resulting in a chiral β-keto ester product and the unreacted, enantiomerically enriched alcohol. google.com This enzymatic kinetic resolution provides a powerful tool for accessing enantiopure building blocks for natural product synthesis. google.com The optimization of such biocatalytic reactions often involves modern techniques like factorial design experiments to systematically investigate the influence of variables such as temperature, reactant ratios, and time to maximize both conversion and enantioselectivity.

Chemical Reactivity and Mechanistic Investigations of 4 Nitrobenzyl Acetoacetate Transformations

Electrophilic and Nucleophilic Reactivity Profiles of the Acetoacetate (B1235776) Core

The acetoacetate portion of 4-nitrobenzyl acetoacetate possesses both electrophilic and nucleophilic characteristics, a duality that is central to its synthetic utility.

Nucleophilic Character : The methylene (B1212753) group (α-carbon) situated between the two carbonyl groups is particularly reactive. The protons on this carbon are acidic (pKa ≈ 11 for ethyl acetoacetate) due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. ucalgary.cawikipedia.orgopenochem.org This enolate is a potent nucleophile and readily participates in substitution reactions, such as alkylation, with electrophiles like alkyl halides. wikipedia.orgopenochem.org This reactivity is the foundation of the acetoacetic ester synthesis, a classical method for producing ketones. ucalgary.cawikipedia.org

Electrophilic Character : The carbonyl carbons of the acetoacetate core are electrophilic and susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This allows for selective reactions, such as condensation with amines or hydrazines to form enamines or pyrazoles, respectively.

This dual reactivity allows the acetoacetate core to act as a versatile building block in carbon-carbon and carbon-heteroatom bond-forming reactions.

Reaction Pathways Involving the Nitrobenzyl Group as a Functional Handle

The 4-nitrobenzyl group is not merely a passive ester component; it serves as a functional handle that can direct or participate in specific reaction pathways.

Photolabile Protecting Group : The ortho-nitrobenzyl group is a well-known photolabile protecting group, and while the para-substituted variant has different properties, the nitrobenzyl moiety can be exploited in light-induced reactions. researchgate.netnih.gov Upon irradiation, ortho-nitrobenzyl esters can cleave to release a carboxylic acid and an o-nitrosobenzaldehyde. nih.gov

Reductive Transformations : The nitro group is readily reduced to an amine (—NH2) via various methods, including catalytic hydrogenation (e.g., using Pd/C) or chemical reducing agents. mdpi.com This transformation is significant as it introduces a new nucleophilic center into the molecule, enabling subsequent intramolecular or intermolecular reactions. For instance, the newly formed amino group can react with the acetoacetate core or other functional groups. This reductive pathway is a key step in synthesizing more complex molecules from a this compound precursor. researchgate.net

Modification of Reactivity : The electron-withdrawing nature of the 4-nitrobenzyl group influences the reactivity of the ester. It can make the ester carbonyl more electrophilic and can affect the rate of reactions at other parts of the molecule. Studies on related nitrobenzyl systems show that substituents on the benzyl (B1604629) ring significantly impact fragmentation rates following reduction, a principle relevant to the design of bioreductive prodrugs. rsc.org

Catalytic Transformations of this compound and Related Compounds

Catalysis plays a crucial role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations under mild conditions.

Transesterification Processes of β-Keto Esters

Transesterification, the exchange of the alcohol portion of an ester, is a fundamental reaction for modifying β-keto esters like this compound. This process is often catalyzed by acids, bases, enzymes, or transition metals. ajgreenchem.comnih.gov While direct studies on this compound are specific, the principles derived from other β-keto esters are directly applicable. For example, various catalysts, including boric acid and nano CuFe2O4, have been shown to be effective for the transesterification of ethyl acetoacetate and methyl acetoacetate with a wide range of alcohols. nih.govresearchgate.net The kinetics are typically slow and require a catalyst to proceed efficiently. nih.gov Anhydrous conditions are often necessary for acid-catalyzed transesterification to prevent competitive hydrolysis. nih.gov This reaction allows for the synthesis of a library of different β-keto esters from a common precursor.

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Pyrazoles, Dihydropyridines, Benzothiazines, Pyrans)

The acetoacetate core is a premier synthon for constructing a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.

Dihydropyridines : this compound is a suitable substrate for the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.orgresearchgate.net This one-pot multicomponent reaction involves the condensation of two equivalents of the β-keto ester, an aldehyde, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). organic-chemistry.orgukm.edu.mynih.gov The reaction proceeds through key intermediates formed from a Knoevenagel condensation and the formation of an enamine from the β-keto ester. organic-chemistry.orgresearchgate.net A wide range of catalysts, including heterogeneous catalysts like Fe/ZSM-5, can be employed to promote the reaction, often under environmentally benign conditions such as ultrasound irradiation. ukm.edu.my

Pyrazoles : The reaction of β-keto esters with hydrazines is a classical and efficient method for synthesizing pyrazoles, known as the Knorr pyrazole (B372694) synthesis. hilarispublisher.com this compound can react with substituted or unsubstituted hydrazines, where the hydrazine (B178648) condenses with the ketone and ester carbonyls, followed by cyclization and dehydration, to yield highly functionalized pyrazole derivatives. hilarispublisher.comslideshare.netmdpi.com The regioselectivity of the reaction can be influenced by the reaction conditions and the substitution pattern of the hydrazine. mdpi.com

The following table summarizes representative cyclization reactions involving β-keto esters to form key heterocyclic systems.

| Heterocycle | Reaction Name | Key Reactants | Typical Conditions |

| 1,4-Dihydropyridine (B1200194) | Hantzsch Synthesis | β-Keto Ester (2 eq.), Aldehyde, Ammonia | Reflux in ethanol, various catalysts (e.g., Fe/ZSM-5) ukm.edu.mynih.gov |

| Pyrazole | Knorr Synthesis | β-Keto Ester, Hydrazine | Condensation, often in an alcohol solvent hilarispublisher.com |

| Pyrano[2,3-b]pyrazole | Multicomponent | Pyrazolone, Benzaldehyde, Malononitrile | Condensation/cyclization sequence slideshare.net |

Oxidative and Reductive Manipulations

The functional groups within this compound can be selectively oxidized or reduced.

Reduction of the Nitro Group : As mentioned previously, the most common reductive manipulation is the conversion of the nitro group to an amine. mdpi.comresearchgate.net This can be a strategic step in a longer synthetic sequence, for example, in the synthesis of 4-nitrosophenyl-1,4-dihydropyridines, where the nitro group is first reduced to a hydroxylamine (B1172632) and then oxidized to the nitroso derivative. researchgate.net

Reduction of the Keto Group : The ketone of the acetoacetate moiety can be selectively reduced to a secondary alcohol using various reducing agents. Biocatalytic asymmetric reduction using ketoreductases (KREDs) is a powerful method for producing chiral β-hydroxy esters with high enantioselectivity. researchgate.net

Oxidation/Aromatization : In the context of the Hantzsch synthesis, the resulting 1,4-dihydropyridine ring is often oxidized to the corresponding aromatic pyridine (B92270) ring. organic-chemistry.orgnih.gov This aromatization can be achieved with a variety of oxidizing agents or under specific catalytic conditions.

Kinetic and Mechanistic Studies of this compound Reactions

Understanding the kinetics and mechanisms of these transformations is crucial for optimizing reaction conditions and controlling product outcomes.

Hantzsch Reaction Mechanism : The mechanism for the Hantzsch synthesis is generally accepted to proceed through the formation of a Knoevenagel condensation product (an α,β-unsaturated ketoester) and an enamine intermediate. organic-chemistry.orgresearchgate.net These two fragments then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. researchgate.net Kinetic studies on related reactions, such as the reduction of substrates by Hantzsch esters, have shown a deuterium (B1214612) kinetic isotope effect, indicating that the hydride transfer from the C-4 position is the rate-limiting step in those processes. princeton.edu

Nitrobenzyl Group Fragmentation : Kinetic studies have been performed on the fragmentation of related 4-nitrobenzyl systems, particularly in the context of prodrug activation. For 4-nitrobenzyl carbamates, reduction to the hydroxylamine is followed by fragmentation. The rate of this fragmentation is highly dependent on substituents on the benzyl ring. Electron-donating groups accelerate the fragmentation, which is consistent with a mechanism involving the development of a positive charge on the benzylic carbon in the transition state. rsc.org

Aminolysis of Related Esters : Kinetic investigations of the reaction of amines with 4-nitrophenyl acetate (B1210297) (a related activated ester) in various solvents, including ionic liquids, indicate that the reactions proceed through a concerted mechanism. researchgate.net The activation parameters for these reactions are sensitive to the properties of the solvent medium. researchgate.net These studies provide a framework for understanding the kinetics of nucleophilic attack at the ester carbonyl of this compound.

Elucidation of Detailed Reaction Pathways and Transient Intermediates

Detailed mechanistic studies on this compound are not extensively documented in the literature. However, based on the known reactivity of related β-keto esters and benzyl esters, several key reaction pathways and transient intermediates can be proposed and investigated.

Base-Catalyzed Hydrolysis:

Under basic conditions, the ester hydrolysis of this compound is expected to proceed via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide (B78521) ion on the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is transient and will subsequently collapse, expelling the 4-nitrobenzyloxide leaving group to yield acetoacetate and 4-nitrobenzyl alcohol.

Neighboring Group Participation:

The acetoacetate moiety has the potential to act as a neighboring group in the cleavage of the 4-nitrobenzyl ester. The enol or enolate form of the acetoacetate can participate in an intramolecular nucleophilic attack on the benzylic carbon, displacing the nitrobenzyl group. This would proceed through a cyclic intermediate, potentially a dioxolenium ion, which would then be opened by an external nucleophile. This type of participation, known as anchimeric assistance, can significantly accelerate the rate of reaction compared to a simple intermolecular substitution. Evidence for such participation could be obtained through kinetic studies and by comparing the reactivity of this compound with analogs lacking the β-keto group.

Potential Transient Intermediates in this compound Transformations

| Intermediate | Description | Plausible Reaction Pathway |

| Tetrahedral Intermediate | Formed by the nucleophilic attack of hydroxide on the ester carbonyl. | Base-catalyzed hydrolysis |

| Enolate | Formed by the deprotonation of the α-carbon of the acetoacetate moiety. | Base-catalyzed reactions, potential side reactions |

| Dioxolenium Ion | A cyclic intermediate formed via neighboring group participation of the acetoacetyl group. | Accelerated ester cleavage |

Impact of Electronic and Steric Effects on Reaction Mechanism

The electronic and steric properties of the this compound molecule play a crucial role in dictating the preferred reaction mechanism and the stability of intermediates and transition states.

Electronic Effects:

The strong electron-withdrawing nature of the para-nitro group on the benzyl moiety significantly influences the reactivity of the ester. This electron withdrawal makes the benzylic carbon more electrophilic and stabilizes the 4-nitrobenzyloxide leaving group, thereby facilitating nucleophilic substitution reactions at the ester.

The electronic effects within the acetoacetate portion are also critical. The two carbonyl groups flanking the α-carbon increase the acidity of the α-protons, promoting the formation of the enolate under basic conditions. The stability of this enolate is a key factor in its concentration at equilibrium and its nucleophilicity in subsequent reactions.

To quantify the electronic influence of substituents on the reaction rate, a Hammett plot could be constructed by studying the hydrolysis of a series of para-substituted benzyl acetoacetates. The slope of this plot (the reaction constant, ρ) would provide valuable information about the charge development in the transition state of the rate-determining step. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge or the departure of a leaving group in the transition state.

Steric Effects:

Steric hindrance can influence the regioselectivity of enolate formation. While the α-protons of the acetoacetate are electronically activated, steric hindrance from the ester group could potentially favor deprotonation at the methyl ketone side under certain conditions, leading to the formation of a different enolate isomer.

Furthermore, steric effects can impact the rate of nucleophilic attack at the ester carbonyl. Bulky nucleophiles may experience hindered approach to the carbonyl carbon, slowing the rate of hydrolysis. Similarly, steric crowding around the reaction center could disfavor the formation of the cyclic intermediate required for neighboring group participation.

Influence of Electronic and Steric Factors on Reaction Pathways

| Factor | Influence on Base-Catalyzed Hydrolysis | Influence on Enolate Formation | Influence on Neighboring Group Participation |

| Electronic | The electron-withdrawing nitro group accelerates the reaction by stabilizing the leaving group. | The electron-withdrawing carbonyl groups increase the acidity of the α-protons, favoring enolate formation. | The electron-rich enol or enolate is necessary for intramolecular attack. |

| Steric | Bulky nucleophiles may slow the reaction rate. | Steric hindrance can influence the regioselectivity of deprotonation. | Steric crowding can hinder the formation of the required cyclic intermediate. |

Derivatization Strategies and Synthesis of Novel Compounds Utilizing 4 Nitrobenzyl Acetoacetate

Strategic Incorporation of 4-Nitrobenzyl Acetoacetate (B1235776) into Diverse Heterocyclic Frameworks

4-Nitrobenzyl acetoacetate serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its reactive β-ketoester functionality allows for condensation reactions with various nucleophiles to form diverse ring systems. For instance, the synthesis of 1,3,4-thiadiazoles has been achieved from ester derivatives.

One notable application involves the reaction of p-nitrophenyl acetic acid hydrazide with benzoyl chloride, followed by treatment with hydrogen sulfide (B99878) gas in a pyridine (B92270) medium. This sequence yields 2-p-nitrobenzyl-5-phenyl-1,3,4-thiadiazole asianpubs.org. The reaction can also be carried out by direct heating of the hydrazide and benzoyl chloride with hydrogen sulfide asianpubs.org.

The synthesis of the key intermediate, p-nitrophenylacetic acid, can be accomplished by the hydrolysis of p-nitrobenzyl cyanide using concentrated sulfuric acid asianpubs.orgorgsyn.org. This acid can then be esterified to produce ethyl p-nitrophenyl acetate (B1210297), which upon reaction with hydrazine (B178648) hydrate, affords p-nitrophenylacethydrazide, a direct precursor for various heterocyclic syntheses asianpubs.org.

Furthermore, the nitro group in these structures can be a key element in the synthesis of other heterocyclic systems. Nitroalkenes, for example, are known to participate in [3+2] cycloaddition reactions and various cascade reactions to form five-membered heterocycles like pyrroles and pyrrolidines researchgate.net. This highlights the potential of the 4-nitrobenzyl moiety within the acetoacetate framework to be transformed into a reactive nitroalkene for further heterocyclic construction.

The following table summarizes the synthesis of a key precursor for heterocyclic frameworks starting from p-nitrobenzyl cyanide.

| Step | Reactants | Reagents | Product |

| I | p-Nitrobenzyl cyanide | Concentrated H₂SO₄, H₂O | p-Nitrophenylacetic acid asianpubs.org |

| II | p-Nitrophenylacetic acid | Absolute ethanol, Concentrated H₂SO₄ | Ethyl p-nitrophenyl acetate asianpubs.org |

| III | Ethyl p-nitrophenyl acetate | Hydrazine hydrate, Ethanol | p-Nitrophenylacethydrazide asianpubs.org |

Targeted Functionalization at the Acetoacetate α-Carbon Position

The α-carbon of this compound, situated between two carbonyl groups, is highly acidic and thus readily deprotonated to form a nucleophilic enolate. This reactivity is central to the acetoacetic ester synthesis, a classic method for forming carbon-carbon bonds at the α-position of a ketone ucla.edu.

This strategy allows for the introduction of a wide range of substituents at the α-carbon through reactions with various electrophiles. A common approach involves the alkylation of the enolate, which is typically generated by a strong base like sodium ethoxide. The resulting enolate can then react with an alkyl halide in an SN2 reaction to form the α-alkylated product ucla.edu.

The general sequence for α-carbon functionalization is as follows:

Enolate Formation: Treatment of this compound with a suitable base to generate the enolate.

Alkylation/Acylation: Reaction of the enolate with an electrophile, such as an alkyl halide or an acyl chloride.

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid to yield a ketone with the desired α-substituent ucla.edu.

While specific examples detailing the α-functionalization of this compound are not prevalent in the provided search results, the principles of the acetoacetic ester synthesis are directly applicable. This methodology allows for the synthesis of a diverse array of ketones bearing a 4-nitrobenzyl group, which can then be used as building blocks for more complex molecules. The reactivity of the α-carbon is a key feature that makes β-ketoesters like this compound valuable synthetic intermediates msu.edu.

The table below outlines the general steps and reagents involved in the α-carbon functionalization of a β-ketoester like this compound.

| Step | Process | Typical Reagents | Intermediate/Product |

| 1 | Enolate Formation | Sodium ethoxide | Enolate of this compound |

| 2 | Alkylation | Alkyl halide (e.g., Benzyl (B1604629) bromide) | α-Alkyl-4-nitrobenzyl acetoacetate |

| 3 | Hydrolysis | Acid or base | α-Alkyl-β-keto acid |

| 4 | Decarboxylation | Heat | α-Alkylated ketone |

Design and Synthesis of Complex Molecular Scaffolds Employing this compound as a Key Building Block

This compound is a valuable organic building block for the synthesis of more complex molecular architectures sigmaaldrich.comfrontiersin.org. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct intricate scaffolds. The nitro group, in particular, offers diverse reactivity for carbon-carbon and carbon-heteroatom bond formation, and can be readily transformed into other functional groups, such as an amino group frontiersin.orgnih.gov.

One strategy for building complex molecules involves leveraging the reactivity of the α-carbon of the acetoacetate moiety, as discussed in the previous section. Following α-functionalization, the resulting ketone can undergo further transformations. For example, it can participate in aldol (B89426) condensations or other carbonyl chemistry to extend the carbon skeleton.

Furthermore, the nitroaromatic portion of the molecule can be utilized in various synthetic transformations. For instance, the nitro group can direct aromatic substitutions or be reduced to an amine, which can then be derivatized. This versatility makes this compound a key intermediate in multi-step syntheses.

A relevant example of using a similar β-dicarbonyl compound in complex synthesis is the reaction of ethyl acetoacetate with β-nitrostyrene. This reaction proceeds via a conjugate addition, followed by halogenation and an intramolecular nucleophilic substitution to furnish a cyclopropane (B1198618) derivative nih.gov. This demonstrates how the core structure of a β-ketoester can be employed to construct complex cyclic systems. Although this example does not use this compound directly, the underlying principles of reactivity are analogous.

The following table illustrates a potential synthetic pathway for a complex scaffold, drawing parallels from the reactivity of similar compounds.

| Step | Reaction Type | Reactants | Potential Product |

| 1 | Conjugate Addition | This compound, β-Nitrostyrene | Adduct of this compound and β-nitrostyrene |

| 2 | Halogenation | N-Bromosuccinimide | α-Bromo adduct |

| 3 | Intramolecular Cyclization | Base | Functionalized cyclopropane |

Applications of 4 Nitrobenzyl Acetoacetate in Advanced Organic Synthesis

Utility as a Labile Protecting Group in Multistep Syntheses

In the intricate field of multistep organic synthesis, the temporary masking of reactive functional groups is a critical strategy. neliti.com A protecting group must be introduced efficiently, remain stable under various reaction conditions, and be selectively removed under mild conditions without affecting other parts of the molecule. neliti.comuchicago.edu The 4-nitrobenzyl (PNB) group, often derived from precursors like 4-nitrobenzyl acetoacetate (B1235776), serves as a valuable protecting group, particularly for carboxylic acids, alcohols, and amides. nih.govlibretexts.org

The utility of the 4-nitrobenzyl group stems from its stability to a range of chemical transformations, coupled with its lability under specific, controlled conditions. fiveable.me Unlike many other protecting groups, the PNB group can be cleaved through several distinct mechanisms, offering synthetic chemists flexibility. nih.gov One of the most common methods for deprotection is through reduction of the nitro group to an amino group, followed by further transformation. nih.gov

Another significant method for cleaving 4-nitrobenzyl esters is photolysis. wikipedia.org The presence of the nitro group makes the benzyl (B1604629) system susceptible to cleavage upon irradiation with UV light. wikipedia.orgthieme-connect.de This photocleavable nature is highly advantageous as it allows for deprotection using a "traceless reagent" (light) under neutral conditions, which can be crucial when dealing with sensitive substrates. wikipedia.org The mechanism for photocleavage of 2-nitrobenzyl-based protecting groups is often described as a Norrish Type II reaction, which proceeds through an excited state to form an aci-nitro intermediate that subsequently decomposes to release the protected functional group. wikipedia.orgacs.org

Table 1: Selected Deprotection Methods for 4-Nitrobenzyl (PNB) Protecting Groups

| Deprotection Method | Reagents/Conditions | Substrate Scope | Reference |

| Photolysis | UV light (e.g., 254 nm or >320 nm) | Carboxylates, Phosphates, Carbamates | wikipedia.orgthieme-connect.de |

| Reduction/Elimination | H₂, Pd/C; followed by oxidation or hydrolysis | Hydroxyl groups | nih.gov |

| Basic Hydrolysis | 20% aq. NaOH in Methanol, 75 °C | Amides, Lactams, Ethers | nih.gov |

| Hydrogenolysis | H₂, Transition metal catalyst (e.g., Pd/C) | Benzyl ethers, esters, carbamates | libretexts.orgresearchgate.net |

Role in Multicomponent Reactions for the Efficient Construction of Complex Molecules

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. organic-chemistry.org 4-Nitrobenzyl acetoacetate is a key β-ketoester that participates in several important MCRs, most notably the Hantzsch and Biginelli reactions. wikipedia.orgillinois.edu

The Hantzsch pyridine (B92270) synthesis, first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org This reaction produces 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which are significant heterocyclic scaffolds. wikipedia.org When this compound is used as the β-ketoester component, it leads to the formation of 1,4-DHPs with 4-nitrobenzyloxycarbonyl groups at the 3 and 5 positions of the ring. The reaction proceeds through key intermediates formed from a Knoevenagel condensation and the formation of an enamine from the β-ketoester and ammonia. organic-chemistry.org The use of various aldehydes allows for diverse substitutions on the dihydropyridine (B1217469) ring. researchgate.netnih.gov

Similarly, the Biginelli reaction, discovered in 1891, is a three-component condensation between an aryl aldehyde, a β-ketoester (like this compound), and urea or thiourea. illinois.eduwikipedia.org This acid-catalyzed reaction yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), another class of pharmaceutically important heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction mechanism is believed to involve the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to form the final product. organic-chemistry.orgyoutube.com

The participation of this compound in these reactions highlights its role in building molecular complexity efficiently. The resulting heterocyclic products are not only structurally interesting but also serve as precursors for a wide range of biologically active molecules. jsynthchem.com

Table 2: Examples of Multicomponent Reactions Utilizing Acetoacetate Esters

| Reaction Name | Components | Product Scaffold | Key Features |

| Hantzsch Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | 1,4-Dihydropyridine | Forms a six-membered nitrogen-containing ring; product can be oxidized to a pyridine. wikipedia.orgorganic-chemistry.org |

| Biginelli Reaction | Aryl aldehyde, β-ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one | Acid-catalyzed one-pot synthesis of pyrimidine derivatives. organic-chemistry.orgillinois.eduwikipedia.org |

Precursor in the Synthesis of Pharmaceutical Intermediates and Related Compounds

The heterocyclic scaffolds generated from this compound via MCRs are of immense interest to the pharmaceutical industry. The 1,4-dihydropyridine core, synthesized through the Hantzsch reaction, is the central feature of a major class of calcium channel blockers used to treat cardiovascular diseases like hypertension and angina. ijpcbs.commdpi.com

Nifedipine, a prominent first-generation calcium channel blocker, is a 1,4-dihydropyridine derivative. ijpcbs.comnih.gov The synthesis of Nifedipine and its analogs is classically achieved through the Hantzsch condensation. ijpcbs.com The reaction involves condensing 2-nitrobenzaldehyde with two equivalents of an acetoacetate ester (such as methyl acetoacetate or ethyl acetoacetate) and ammonia. ijpcbs.comgoogle.com By employing this compound in a similar Hantzsch-type synthesis, analogs of these drugs can be prepared. The resulting dihydropyridine products are crucial pharmaceutical intermediates. jsynthchem.comnih.gov

Likewise, the dihydropyrimidinone (DHPM) products from the Biginelli reaction are considered aza-analogs of nifedipine-type drugs and have also demonstrated significant activity as calcium channel modulators. mdpi.com These compounds are actively investigated for their potential as antihypertensive agents. wikipedia.orgnih.gov The ability to easily synthesize these complex heterocyclic systems in a single step using this compound as a starting material underscores its importance in medicinal chemistry and drug discovery. The ester groups on the resulting molecules can be further modified to fine-tune the pharmacological properties of the final drug candidate.

Integration into Chemoenzymatic Transformations and Biocatalysis for Targeted Chemical Production

Chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of biocatalysts, offers a powerful and sustainable approach to producing complex molecules. nih.gov Lipases are among the most widely used enzymes in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high regio- and enantioselectivity. nih.govmdpi.com

While direct enzymatic reactions involving this compound are not extensively documented in the provided search results, the principles of biocatalysis are highly relevant to its derivatives and related compounds. Lipases, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), are frequently used to catalyze transesterification, hydrolysis, and aminolysis reactions with high selectivity. nih.govresearchgate.net For instance, lipases can be used for the kinetic resolution of racemic alcohols or esters, which is a key step in the synthesis of many chiral drugs. chemrxiv.org

In the context of intermediates derived from this compound, such as chiral alcohols or esters, lipases could be employed for enantioselective transformations. nih.gov For example, a lipase could selectively hydrolyze one enantiomer of a racemic ester derived from a Hantzsch or Biginelli product, allowing for the separation of enantiomerically pure pharmaceutical intermediates. chemrxiv.org This enzymatic approach provides a "green" alternative to traditional chemical methods for achieving enantiopurity, often proceeding under mild conditions and reducing the need for hazardous reagents. mdpi.com The synthesis of β-keto esters, such as n-butyl acetoacetate, has been achieved via transesterification using supported lipases like Novozym 435, demonstrating the applicability of biocatalysis to this class of compounds. researchgate.net This integration of biocatalysis with traditional organic synthesis represents a key strategy for the efficient and targeted production of valuable chemicals. mdpi.com

Computational and Theoretical Chemistry Studies of 4 Nitrobenzyl Acetoacetate

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and other chemical properties with a high degree of accuracy.

A comprehensive conformational analysis of the related compound, benzyl (B1604629) acetoacetate (B1235776) (BAA), was conducted using DFT calculations at the B3LYP/6-311++G** level of theory. This study identified multiple stable conformers for both the keto and enol tautomers of BAA. Specifically, five keto conformers, 22 stable cis-enol conformers, and 28 stable trans-enol conformers were located on the potential energy surface. Among the cis-enol forms, six were found to be stabilized by an intramolecular hydrogen bond researchgate.netresearchgate.net.

For 4-Nitrobenzyl acetoacetate, the presence of the electron-withdrawing nitro group on the benzyl ring is not expected to significantly alter the number of stable conformers of the acetoacetate backbone. However, it would influence the rotational barriers around the benzyl C-O bond and the electronic distribution within the entire molecule. The nitro group's strong electron-withdrawing nature would decrease the electron density on the benzene (B151609) ring and, through inductive and resonance effects, influence the ester linkage. This, in turn, can affect the relative energies of the different conformers and the keto-enol equilibrium. DFT calculations would be essential to quantify these electronic effects and predict the most stable conformations of this compound.

Table 1: Calculated Relative Energies of the Most Stable Keto and Enol Conformers of Benzyl Acetoacetate

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|

| Keto 1 | B3LYP/6-311++G** | 0.00 |

| Keto 2 | B3LYP/6-311++G** | 1.25 |

| Enol 1 (cis) | B3LYP/6-311++G** | 4.50 |

| Enol 2 (cis) | B3LYP/6-311++G** | 5.80 |

Data is for the parent compound, benzyl acetoacetate, and is adapted from the findings of Tayyari et al. The relative energies are calculated with respect to the most stable keto conformer.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity.

For the parent benzyl acetoacetate, the HOMO is expected to be localized primarily on the enolate form of the acetoacetate moiety, which is rich in electron density. The LUMO, conversely, would be distributed over the carbonyl groups and the benzyl ring.

The introduction of a 4-nitro group would significantly impact the FMOs of benzyl acetoacetate. The nitro group is a strong electron-withdrawing group, which would lead to a stabilization (lowering of energy) of both the HOMO and LUMO. The LUMO is expected to be significantly lowered in energy and to have a substantial contribution from the nitroaromatic moiety. This lowering of the LUMO energy would make this compound a better electron acceptor compared to benzyl acetoacetate. The HOMO-LUMO gap is also expected to decrease, which would imply higher chemical reactivity and a potential shift in its UV-visible absorption spectrum to longer wavelengths.

Table 2: Conceptual HOMO-LUMO Energy Comparison

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Expected Reactivity |

|---|---|---|---|---|

| Benzyl acetoacetate | Higher | Higher | Larger | Less reactive |

| This compound | Lower | Lower | Smaller | More reactive |

This table represents a qualitative prediction of the effect of the 4-nitro group. Actual energy values would require specific DFT calculations for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to the active site of a protein.

While no specific molecular docking studies featuring this compound have been identified in the reviewed literature, its structure suggests potential applications in this area. As a small molecule with functional groups capable of hydrogen bonding (carbonyls) and potential pi-stacking interactions (nitrobenzyl group), it could be docked into the active sites of various enzymes. For instance, its structural similarity to certain enzyme substrates could make it a candidate for investigation as an enzyme inhibitor. A molecular docking study would involve preparing the 3D structure of this compound and a target protein, and then using a docking algorithm to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Prediction of Spectroscopic Parameters and Conformational Dynamics

Computational chemistry is a valuable tool for predicting spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's structure and bonding.

For benzyl acetoacetate, a detailed analysis of the harmonic vibrational frequencies for the most stable enol and keto forms has been performed. These calculations helped in the assignment of the experimental IR and Raman spectra of the compound researchgate.netresearchgate.net. NMR studies on benzyl acetoacetate have indicated that it predominantly exists as the keto tautomer in various solutions researchgate.netresearchgate.net.

For this compound, similar computational studies would be expected to predict shifts in the vibrational frequencies of the carbonyl groups and the nitro group. The strong electron-withdrawing nature of the nitro group would likely cause a shift in the C=O stretching frequencies. In terms of NMR spectroscopy, the chemical shifts of the protons and carbons in the benzyl ring would be significantly affected by the nitro group. The conformational dynamics, including the barriers to rotation around single bonds, could also be investigated using computational methods to understand the flexibility of the molecule.

Table 3: Predicted Spectroscopic Features of this compound based on Benzyl Acetoacetate Studies

| Spectroscopic Technique | Key Feature | Expected Observation for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | C=O stretching frequencies | Shift to higher wavenumbers due to inductive effect of the nitro group. |

| Infrared (IR) Spectroscopy | N-O stretching frequencies | Strong characteristic bands for the nitro group. |

| ¹H NMR Spectroscopy | Aromatic protons | Downfield shift of benzyl ring protons due to the deshielding effect of the nitro group. |

| ¹³C NMR Spectroscopy | Aromatic carbons | Significant shifts in the signals of the ipso, ortho, meta, and para carbons of the benzyl ring. |

These are qualitative predictions based on the known effects of a 4-nitro substituent on a benzyl group.

Elucidation of Reaction Pathway Energetics and Transition State Structures

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, allowing for the determination of the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound, several reactions could be of interest for computational investigation. For example, the acetoacetic ester synthesis involves the deprotonation of the α-carbon followed by alkylation. The presence of the 4-nitrobenzyl group would influence the acidity of the α-protons. Computational studies could model the deprotonation reaction to determine the pKa of the α-protons and investigate the transition state for the subsequent alkylation step. The hydrolysis of the ester under acidic or basic conditions is another reaction pathway that could be elucidated through computational modeling, providing insights into the stability of the ester and the mechanism of its cleavage. The energetics of the transition state structures would reveal the activation barriers for these reactions, offering a deeper understanding of the compound's reactivity.

Advanced Spectroscopic and Analytical Characterization of 4 Nitrobenzyl Acetoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Nitrobenzyl acetoacetate (B1235776). Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 4-Nitrobenzyl acetoacetate, distinct signals corresponding to the different proton environments are expected. The aromatic protons of the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approximately 7.5-8.2 ppm), a characteristic pattern for para-substituted rings. The benzylic methylene (B1212753) protons (Ar-CH₂-O) are expected to produce a singlet at around 5.2 ppm. The active methylene protons flanked by the two carbonyl groups (-CO-CH₂-CO-) would likely appear as a singlet around 3.6 ppm, while the terminal methyl protons (CH₃-CO-) would be observed as a singlet in the upfield region, typically around 2.2 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The spectrum would show signals for the two carbonyl carbons (ketone and ester) in the highly deshielded region of 165-205 ppm. The carbons of the aromatic ring would resonate between 120-150 ppm, with the carbon bearing the nitro group being the most downfield. The benzylic methylene carbon signal is expected around 65-70 ppm, while the active methylene and methyl carbons would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | ~2.2 (s, 3H) | ~30 |

| -CO-CH₂-CO- | ~3.6 (s, 2H) | ~50 |

| Ar-CH₂-O | ~5.2 (s, 2H) | ~67 |

| Aromatic CH (ortho to NO₂) | ~8.2 (d, 2H) | ~124 |

| Aromatic CH (ortho to CH₂) | ~7.5 (d, 2H) | ~129 |

| Aromatic C-CH₂ | Not Applicable | ~143 |

| Aromatic C-NO₂ | Not Applicable | ~148 |

| Ester C=O | Not Applicable | ~167 |

| Ketone C=O | Not Applicable | ~201 |

Predicted values are based on typical chemical shift ranges and data from analogous structures. s = singlet, d = doublet.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS) for Molecular Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous confirmation of its elemental composition. The calculated exact mass of this compound (C₁₁H₁₁NO₅) is 237.06372 Da nih.gov. An experimental HRMS measurement matching this value would confirm the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that allows for the analysis of intact molecules with minimal fragmentation. In ESI-MS analysis, this compound is expected to be detected as various adducts. In positive ion mode, protonated molecules [M+H]⁺ and sodiated molecules [M+Na]⁺ are commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. These techniques are crucial for confirming the identity of the synthesized compound and for studying reaction mechanisms by identifying intermediates and products in complex mixtures.

Table 2: Predicted m/z Values for Common Adducts of this compound in ESI-MS

| Adduct | Formula | Ion Mode | Predicted m/z |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₂NO₅]⁺ | Positive | 238.0710 |

| [M+Na]⁺ | [C₁₁H₁₁NNaO₅]⁺ | Positive | 260.0529 |

| [M+K]⁺ | [C₁₁H₁₁KNO₅]⁺ | Positive | 276.0269 |

| [M-H]⁻ | [C₁₁H₁₀NO₅]⁻ | Negative | 236.0564 |

Data sourced from PubChemLite predictions uni.lu.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:

Carbonyl (C=O) Stretching: Strong, distinct peaks for the ester and ketone carbonyl groups. The ester C=O stretch is anticipated around 1735-1750 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower wavenumber, around 1715-1725 cm⁻¹.

Nitro (NO₂) Group Stretching: Two strong bands are characteristic of the nitro group: an asymmetric stretch typically found between 1500-1550 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions for the methyl and methylene C-H bonds are found just below 3000 cm⁻¹.

C-O Stretching: A strong band corresponding to the ester C-O stretch should be visible in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. The dominant feature in the spectrum of this compound is the presence of the 4-nitrobenzyl chromophore. This system gives rise to a strong absorption band in the UV region, reported to be around 267 nm when measured in dichloromethane (B109758) . This absorption is primarily due to the π → π* electronic transitions within the nitro-substituted aromatic ring.

X-ray Crystallography for Precise Solid-State Structure Determination

As of this writing, a single-crystal X-ray structure of this compound has not been reported in the public domain. A successful crystallographic analysis would provide invaluable, unambiguous confirmation of its covalent structure and offer insights into its solid-state conformation and packing arrangement.

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Component Separation

Chromatographic techniques are essential for the purification and purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the quantitative assessment of the purity of this compound. Commercial suppliers frequently use HPLC to certify the purity of this compound, which is often reported to be greater than 98.0% tcichemicals.comtcichemicals.com. Using a suitable stationary phase (e.g., C18) and mobile phase, a single sharp peak in the chromatogram, corresponding to the retention time of the compound, indicates a high degree of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient qualitative technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine appropriate solvent systems for larger-scale column chromatography. For this compound, a spot corresponding to the product can be visualized on a TLC plate (often silica (B1680970) gel) using a UV lamp, owing to its UV-active nitroaromatic ring. Its retention factor (Rf) value is dependent on the specific mobile phase used.

Emerging Research Directions and Future Perspectives in 4 Nitrobenzyl Acetoacetate Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations of 4-Nitrobenzyl Acetoacetate (B1235776)

The transformation of β-ketoesters like 4-nitrobenzyl acetoacetate is a central theme in organic synthesis. acs.orgnih.govresearchgate.net The development of novel catalytic systems is crucial for enhancing reaction efficiency, selectivity, and scope. Current research is moving beyond traditional methods to explore sophisticated organocatalytic and biocatalytic approaches.

Organocatalysis: Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for asymmetric transformations of β-ketoesters. acs.orgnih.gov These catalysts can facilitate reactions such as enantioselective α-hydroxylation and peroxidation, introducing chirality with high precision. acs.orgnih.gov For this compound, this would enable the synthesis of optically active α-hydroxy-β-ketoesters, which are valuable precursors for complex bioactive molecules and chiral diols. acs.org The mechanism relies on the formation of a chiral nucleophile through the interaction of the catalyst with the β-ketoester, which then reacts stereoselectively with an electrophile. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Aldo-keto reductases, for example, can catalyze the asymmetric reduction of ketones to chiral alcohols. researchgate.net Applying such enzymatic systems to this compound could provide a green and efficient route to chiral β-hydroxy esters. Furthermore, hydrolases like para-nitrobenzyl esterase are known to catalyze the hydrolysis of p-nitrobenzyl esters, a reaction that is fundamental for deprotection strategies in organic synthesis. ebi.ac.uk The kinetics of such enzymatic hydrolysis can be studied using colorimetric methods, where the release of a chromophore like 4-nitrophenol (B140041) is monitored spectrophotometrically. semanticscholar.org

A comparison of potential catalytic approaches is outlined below:

| Catalytic System | Potential Transformation of this compound | Key Advantages | Relevant Catalyst Examples |

|---|---|---|---|

| Organocatalysis | Asymmetric α-functionalization (e.g., hydroxylation, peroxidation) | Metal-free, high enantioselectivity, access to chiral building blocks. acs.org | Cinchona Alkaloid Derivatives (e.g., Quinine-based catalysts) acs.orgnih.gov |

| Biocatalysis | Asymmetric reduction of ketone, selective hydrolysis of ester | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, environmentally friendly. researchgate.netebi.ac.uk | Aldo-keto Reductases, Hydrolases (e.g., p-Nitrobenzyl Esterase) researchgate.netebi.ac.uk |

| Metal Catalysis | β-C-H functionalization | Direct functionalization of C-H bonds, novel bond formation. nih.gov | Cationic Palladium Complexes nih.gov |

Exploration of Undiscovered Derivatization Pathways for Advanced Material and Bioactive Compound Libraries

The dual functionality of this compound makes it an ideal scaffold for creating diverse molecular libraries for both materials science and drug discovery.

Bioactive Compound Libraries: The β-ketoester core is a versatile synthon for constructing a wide range of heterocyclic compounds with known biological activity. researchgate.netrsc.org For instance, condensation reactions with amidines or hydrazines can yield substituted pyrimidines and pyrazolones, respectively. acs.orgnih.gov These heterocyclic motifs are prevalent in many pharmaceuticals. By systematically reacting this compound with a variety of building blocks, large libraries of novel compounds can be generated for high-throughput screening. Recent studies have even focused on designing β-ketoesters themselves as potential antibacterial agents, based on their structural similarity to bacterial quorum-sensing autoinducers. mdpi.com

Advanced Materials: The 4-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, the ester linkage can be cleaved. nih.gov This property is increasingly being exploited in materials science to create photo-responsive polymers and hydrogels. For example, this compound could be incorporated as a cross-linker in a polymer network. Subsequent exposure to light would degrade the network, allowing for the controlled release of encapsulated substances or the photopatterning of surfaces. Amphiphilic block copolymers containing o-nitrobenzyl esters have been shown to disassemble their micellar structures upon irradiation, demonstrating the potential for creating light-triggered delivery systems.

Potential derivatization pathways include:

Condensation Reactions: Synthesis of pyrimidines, pyrazolones, and other heterocycles for pharmaceutical screening. acs.orgnih.gov

Polymer Functionalization: Incorporation into polymer backbones or as cross-linkers to create photodegradable materials for drug delivery and tissue engineering.

Surface Modification: Attachment to surfaces to create photo-patternable monolayers.

Asymmetric Synthesis: Use as a starting material for chiral alcohols and diols via catalytic reduction or hydroxylation. acs.orgnih.gov

Application of Advanced Computational Modeling for De Novo Reaction Design and Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. youtube.comresearchgate.net For this compound, DFT can provide deep insights into its electronic structure and reaction mechanisms, guiding the design of new synthetic pathways.

Researchers can use computational models to:

Analyze Reactivity: DFT calculations can map the electron distribution and identify the most electrophilic and nucleophilic sites within the molecule. mdpi.comnih.gov This helps predict how the molecule will interact with different reagents. For instance, studies on β-ketoesters have used DFT to analyze their reactivity towards biological nucleophiles. nih.gov

Elucidate Reaction Mechanisms: The transition states and energy profiles of potential reactions can be calculated to determine the most favorable pathway. youtube.comresearchgate.net For example, the mechanism of β-ketoester reduction by sodium borohydride (B1222165) has been studied in detail using DFT, identifying the rate-determining step. youtube.com

Predict Spectroscopic Properties: Computational methods can predict NMR spectra, which aids in the characterization and structural confirmation of newly synthesized derivatives. mdpi.com

Study Tautomerism: The equilibrium between the keto and enol forms of β-ketoesters is critical to their reactivity. DFT can accurately predict the relative stabilities of these tautomers under different conditions, such as in various solvents. acs.org

| Computational Method | Application to this compound Chemistry | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition states. youtube.comresearchgate.net | Elucidation of reaction mechanisms and prediction of product selectivity. |

| Conceptual DFT | Analysis of reactivity indices (e.g., Fukui functions, electrophilicity). mdpi.comnih.gov | Identification of reactive sites and prediction of susceptibility to nucleophilic/electrophilic attack. |

| Solvent Modeling (e.g., SMD) | Studying the effect of different solvents on keto-enol tautomerism. acs.org | Prediction of tautomer stability and reactivity in various reaction media. |

| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., enzymes). nih.gov | Prediction of potential bioactivity and guidance for drug design. |

Integration of this compound Reactions into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netnih.gov These technologies are particularly well-suited for the synthesis and derivatization of this compound.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. acs.orgthieme-connect.com The synthesis of β-ketoesters from aldehydes and diazoacetates has been successfully adapted to a flow process. acs.orgthieme-connect.com This approach is beneficial as it allows for the safe handling of potentially hazardous reagents and intermediates. The output from a flow reactor can be used directly in subsequent reactions without intermediate purification, enabling multi-step syntheses in a continuous fashion. acs.org